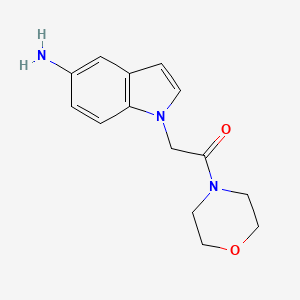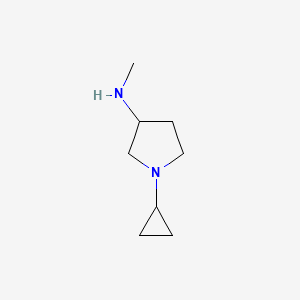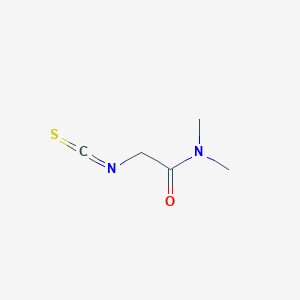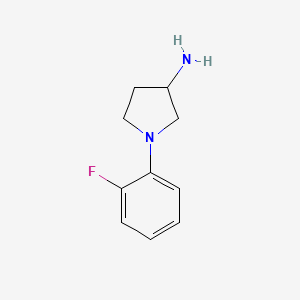![molecular formula C11H15N3O B1517584 4-[4-(Aminomethyl)phenyl]piperazin-2-one CAS No. 1019575-67-7](/img/structure/B1517584.png)
4-[4-(Aminomethyl)phenyl]piperazin-2-one
Descripción general
Descripción
“4-[4-(Aminomethyl)phenyl]piperazin-2-one” is a chemical compound with the molecular formula C11H15N3O . It is also known as "1-(4-Aminobenzyl)-4-(4-carbamimidoylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide". The compound is typically in the form of a solid and is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15N3O.ClH/c12-7-9-1-3-10 (4-2-9)14-6-5-13-11 (15)8-14;/h1-4H,5-8,12H2, (H,13,15);1H . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 205.26 g/mol . It is a solid at room temperature . The predicted boiling point is approximately 482.5°C at 760 mmHg . The predicted density is approximately 1.2 g/cm^3 , and the predicted refractive index is n20D 1.59 .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Research on derivatives of piperazine compounds has shown promising antimicrobial and antitumor activities. Compounds synthesized from reactions involving piperazine derivatives have been evaluated for their antimicrobial properties against a range of test microorganisms. Some derivatives exhibited good to moderate activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, certain piperazine-amide moieties attached to 1,2,4-triazine derivatives have been investigated for their anticancer activities, particularly against breast cancer cells. These studies highlight the compound's relevance in medicinal chemistry for designing drugs with targeted biological activities (Yurttaş et al., 2014).
Chemical Synthesis and Material Science Applications
In material science, the synthesis of piperazine derivatives is of interest due to their potential as building blocks for more complex chemical structures. For instance, green synthesis methods have been explored for the preparation of piperazine and its derivatives, which are considered valuable for their environmental friendliness and efficiency (Gueret et al., 2020). Such synthetic approaches are crucial for developing novel materials with specific functionalities, including fluorescent properties for sensing and imaging applications (Gauci & Magri, 2022).
Environmental Applications
In environmental science, the degradation of piperazine compounds in aqueous solutions is a subject of study, particularly in the context of carbon dioxide capture technologies. Understanding the degradation mechanisms and stability of piperazine under various conditions is essential for improving the efficiency and longevity of CO2 capture systems (Freeman et al., 2010). This research contributes to the development of sustainable and effective solutions for addressing climate change.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Pharmacokinetics
Its molecular weight (205.26 g/mol ) suggests that it could potentially cross the blood-brain barrier, which is an important factor in drug delivery.
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its stability under normal storage conditions suggests it could be relatively stable in the body .
Análisis Bioquímico
Biochemical Properties
4-[4-(Aminomethyl)phenyl]piperazin-2-one plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their conformation and activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation state of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may bind to the active site of enzymes, inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal cellular functions. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It may influence the levels of specific metabolites by modulating enzyme activity. For instance, it can inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the concentration of metabolites and overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
4-[4-(aminomethyl)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYQKRMCZUXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)

![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)





![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
